2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline
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Overview
Description
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to form the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or iridium can facilitate the cyclization and coupling reactions necessary for the synthesis of these compounds . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-substituted isoquinolines, while reduction can produce amino-substituted derivatives .
Scientific Research Applications
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline involves its interaction with specific molecular targets. For instance, isoquinoline derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including anticancer and anticonvulsant properties.
Isoquinoline Alkaloids: Natural products like berberine and papaverine, which have diverse therapeutic applications.
Uniqueness
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline is unique due to its specific substitution pattern and the presence of a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic avenues and developing novel pharmaceuticals .
Properties
Molecular Formula |
C17H13N3O2 |
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Molecular Weight |
291.3g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5,10-dihydroimidazo[1,2-b]isoquinoline |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)15-7-3-6-13(8-15)16-11-19-10-14-5-2-1-4-12(14)9-17(19)18-16/h1-8,11H,9-10H2 |
InChI Key |
LBRLJERWEFMOLH-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN3C1=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C2=CC=CC=C2CN3C1=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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